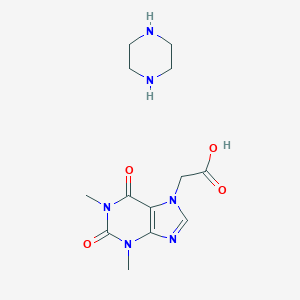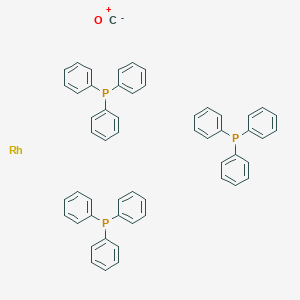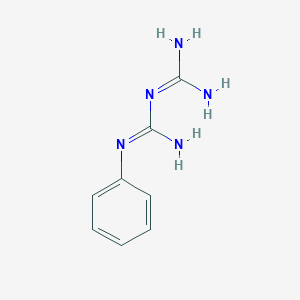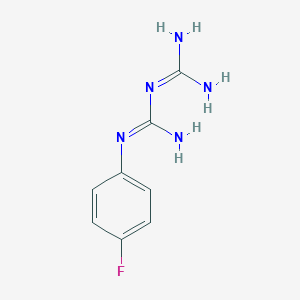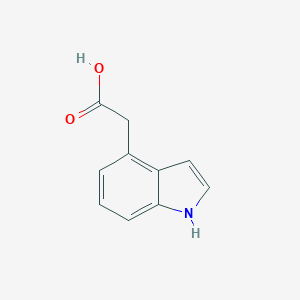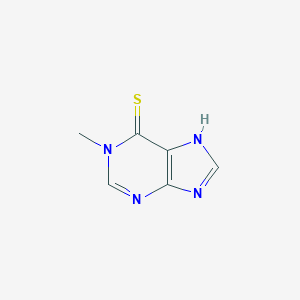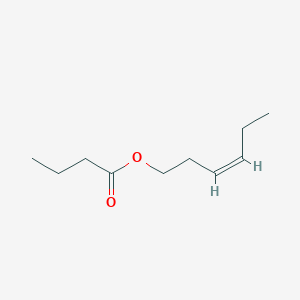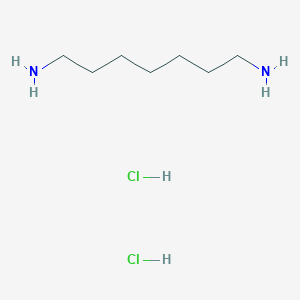
1,7-Heptanediamine, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Heptanediamine, dihydrochloride, also known as 1,7-diaminoheptane, is a chemical compound that belongs to the class of aliphatic diamines. It is commonly used as a building block in the synthesis of various compounds, including polymers, surfactants, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1,7-Heptanediamine, dihydrochloride has various scientific research applications. It can be used as a ligand in the synthesis of metal complexes for catalytic reactions. It can also be used as a building block in the synthesis of polymers, such as nylon-7,7. Additionally, it has been used as a surfactant in the preparation of nanoparticles and in the formulation of drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,7-Heptanediamine, dihydrochloride is not well understood. However, it is believed to interact with negatively charged surfaces, such as cell membranes, through electrostatic interactions. This can lead to changes in membrane permeability and ion transport, which can affect cellular processes.
Biochemical and Physiological Effects
1,7-Heptanediamine, dihydrochloride has been shown to have antimicrobial properties. It has been used to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity, although the mechanism of action is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,7-Heptanediamine, dihydrochloride in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research of 1,7-Heptanediamine, dihydrochloride. One area of interest is its potential as a drug delivery agent. It has been shown to have good biocompatibility, and its ability to interact with cell membranes could make it a promising candidate for targeted drug delivery. Additionally, its antimicrobial and antitumor properties could be further explored for potential therapeutic applications. Finally, its use as a building block in the synthesis of polymers and surfactants could be further optimized for industrial applications.
Conclusion
In conclusion, 1,7-Heptanediamine, dihydrochloride is a versatile compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antimicrobial and antitumor properties. While there are some limitations to its use in lab experiments, its potential as a drug delivery agent and building block for polymers and surfactants make it an interesting area for future research.
Synthesemethoden
1,7-Heptanediamine, dihydrochloride can be synthesized by the reaction of 1,7-heptanediamine with hydrochloric acid. The reaction is carried out in a solvent such as ethanol or water, and the product is obtained as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
15536-15-9 |
|---|---|
Produktname |
1,7-Heptanediamine, dihydrochloride |
Molekularformel |
C7H20Cl2N2 |
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
heptane-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H |
InChI-Schlüssel |
AONICXOBQWKSJL-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCCN.Cl.Cl |
Kanonische SMILES |
C(CCCN)CCCN.Cl.Cl |
Andere CAS-Nummern |
15536-15-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



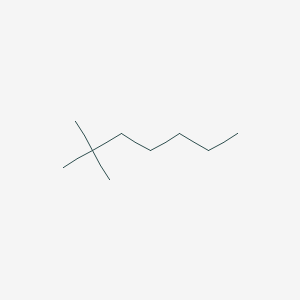
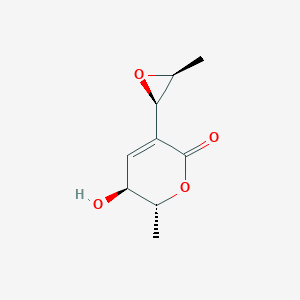
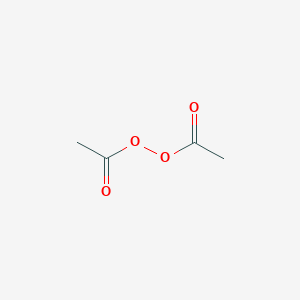
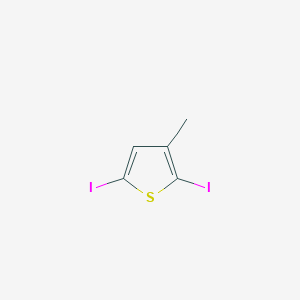

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)

